molecular formula C23H15BrN2O2S B11076563 (2Z)-2-{3-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

(2Z)-2-{3-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No.: B11076563
M. Wt: 463.3 g/mol
InChI Key: NZWVVSHQRIIJOG-BKUYFWCQSA-N
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Description

The compound (2Z)-2-{3-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic molecule that belongs to the class of thiazolobenzimidazoles. This compound is characterized by its unique structure, which includes a thiazole ring fused to a benzimidazole moiety, with a benzylidene group and a bromobenzyl ether substituent. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{3-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves multiple steps:

    Formation of the Thiazolobenzimidazole Core: This can be achieved by the cyclization of an appropriate o-phenylenediamine derivative with a thioamide under acidic conditions.

    Introduction of the Benzylidene Group: The thiazolobenzimidazole core is then reacted with a benzaldehyde derivative in the presence of a base to form the benzylidene group.

    Attachment of the Bromobenzyl Ether: Finally, the compound is treated with 4-bromobenzyl chloride in the presence of a base to introduce the bromobenzyl ether group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and thiazole rings.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

    Substitution: The bromine atom in the bromobenzyl ether can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Products may include oxidized derivatives of the thiazole and benzimidazole rings.

    Reduction: The major product would be the reduced form of the benzylidene group.

    Substitution: Substituted derivatives where the bromine atom is replaced by another group.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with thiazolobenzimidazole cores have shown potential as antimicrobial, antiviral, and anticancer agents. The presence of the bromobenzyl ether group may enhance these activities by increasing the compound’s lipophilicity and ability to interact with biological membranes.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-2-{3-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolobenzimidazole core can bind to active sites of enzymes, inhibiting their activity. The bromobenzyl ether group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-{4-[(4-Bromobenzyl)oxy]-3-methoxybenzylidene}-N-methylhydrazinecarbothioamide
  • (2Z)-2-{2-[(4-Bromobenzyl)oxy]benzylidene}hydrazinecarbothioamide

Uniqueness

Compared to similar compounds, (2Z)-2-{3-[(4-bromobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one stands out due to its specific substitution pattern and the presence of the thiazolobenzimidazole core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H15BrN2O2S

Molecular Weight

463.3 g/mol

IUPAC Name

(2Z)-2-[[3-[(4-bromophenyl)methoxy]phenyl]methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C23H15BrN2O2S/c24-17-10-8-15(9-11-17)14-28-18-5-3-4-16(12-18)13-21-22(27)26-20-7-2-1-6-19(20)25-23(26)29-21/h1-13H,14H2/b21-13-

InChI Key

NZWVVSHQRIIJOG-BKUYFWCQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC(=CC=C4)OCC5=CC=C(C=C5)Br)/S3

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=CC=C4)OCC5=CC=C(C=C5)Br)S3

Origin of Product

United States

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